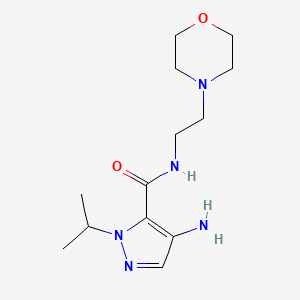
(5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate” is a chemical substance with the molecular formula C14H20N2O9 . It has an average mass of 360.317 Da and a monoisotopic mass of 360.116882 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including acetamido, acetoxy, and hexoxy groups . It also has a tetrahydropyran ring, which is a common structural motif in many organic compounds .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 551.5±50.0 °C at 760 mmHg, and a flash point of 287.3±30.1 °C . It has 11 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds . Its polar surface area is 150 Å2, and it has a molar volume of 247.8±7.0 cm3 .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interaction Studies
Research on compounds with similar structures, such as N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, focuses on the detailed analysis of molecular structures, including hydrogen bonding, stacking, and halogen bonding interactions. These studies are crucial for understanding the chemical properties and reactivity of complex molecules. For instance, the study by Gouda et al. (2022) demonstrates the use of single-crystal X-ray diffraction and density functional theory (DFT) calculations to analyze noncovalent interactions stabilizing crystal packing, providing insights into the molecular stability and reactivity of such compounds (Gouda et al., 2022).
Synthesis and Chemical Reactivity
The synthesis of S-linked glucosaminyl-4-thiohex-2-enopyranosides via allylic SN2' substitution demonstrates the chemical reactivity and synthetic utility of acetamide derivatives in constructing complex molecular architectures. This type of research, as shown by Kroutil et al. (2001), is fundamental for developing new synthetic methodologies that can be applied in the creation of novel compounds with potential biological or material applications (Kroutil et al., 2001).
Biological Activity and Drug Discovery
Studies on derivatives of acetamide and related structures often explore their biological activities, which are essential for drug discovery and development. For example, the work on phenylacetic acid derivatives and their antimicrobial activities by Varma et al. (2006) illustrates the potential therapeutic applications of these compounds. Such research provides the foundation for developing new pharmaceuticals and understanding the molecular basis of their activity (Varma et al., 2006).
Eigenschaften
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO9/c1-6-7-8-9-10-26-20-17(21-12(2)22)19(29-15(5)25)18(28-14(4)24)16(30-20)11-27-13(3)23/h16-20H,6-11H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSSLCQNNAGTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2558426.png)
![N-(4-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2558427.png)
![(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2558429.png)





![3-(4-Bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2558438.png)


